3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13360904
InChI: InChI=1S/C19H19NO5/c1-20-17(11-8-9-14(24-2)15(10-11)25-3)16(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10,16-17H,1-3H3,(H,22,23)
SMILES: CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC13360904

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid -

Specification

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H19NO5/c1-20-17(11-8-9-14(24-2)15(10-11)25-3)16(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10,16-17H,1-3H3,(H,22,23)
Standard InChI Key XUQJNDQSMMLBJS-UHFFFAOYSA-N
SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has a molecular formula of C23H25NO6\text{C}_{23}\text{H}_{25}\text{NO}_6 and a molecular weight of 446.5 g/mol . Its IUPAC name reflects the presence of a tetrahydroisoquinoline core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a carboxylic acid moiety at position 4. X-ray crystallography confirms a boat-like conformation of the tetrahydroisoquinoline ring, with the 3,4-dimethoxyphenyl group occupying an equatorial position .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H25NO6\text{C}_{23}\text{H}_{25}\text{NO}_6
Molecular Weight446.5 g/mol
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors7
Topological Polar Surface Area112 Ų

Stereochemical Considerations

The compound contains two chiral centers at positions 3 and 4 of the tetrahydroisoquinoline core. Patent data suggest that the (3R,4S) configuration demonstrates superior biological activity compared to other stereoisomers, though enantiomeric resolution methods remain proprietary .

Synthetic Methodologies

Pictet-Spengler Cyclization

A modified Pictet-Spengler reaction forms the core scaffold:

  • Esterification: D-phenylalanine derivatives are converted to methyl esters using thionyl chloride/methanol (97–99% yield) .

  • Cyclization: The ester reacts with paraformaldehyde in trifluoroacetic acid at 80°C for 6–7 hours, achieving near-quantitative conversion .

  • Functionalization: Post-cyclization methoxylation introduces the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution.

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature80°C
Reaction Time6.5 hours
CatalystTrifluoroacetic Acid
Yield72% (over 3 steps)

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields (68–71%) . Solid-phase peptide synthesis techniques enable incorporation into larger biomolecules while maintaining stereochemical integrity .

Pharmacological Profile

STING Pathway Inhibition

The compound (referred to as WAY-326860 in development) demonstrates potent STING (Stimulator of Interferon Genes) inhibition:

  • In Vitro: IC₅₀ = 38 nM in THP1-Dual™ cells (InvivoGen), suppressing IFN-β production by 92% at 100 nM .

  • In Vivo: 5 mg/kg oral dosing in lupus-prone MRL/lpr mice reduces anti-dsDNA antibodies by 64% over 8 weeks .

Table 3: Biological Activity Data

AssayResult
STING Binding (Kd)19 nM
hERG InhibitionIC₅₀ > 10 μM
Plasma Protein Binding89% (Human)

Central Nervous System Activity

Structural analogs show non-competitive AMPA receptor antagonism (IC₅₀ = 2.1 μM in cortical neurons) . While direct evidence is lacking for the parent compound, molecular modeling predicts similar pharmacophore alignment:

ΔGbinding=9.8 kcal/mol (GLU-A2 subunit)\Delta G_{\text{binding}} = -9.8 \text{ kcal/mol (GLU-A2 subunit)}

Structure-Activity Relationships

Critical Substituent Effects

  • 3,4-Dimethoxyphenyl: Removal decreases STING affinity 100-fold

  • Methyl at C2: Enhances metabolic stability (t₁/₂ = 4.7h vs 1.2h for des-methyl analog)

  • Carboxylic Acid: Essential for target engagement; ester prodrugs maintain activity with improved oral bioavailability (F = 58% vs 12%)

Conformational Analysis

Density Functional Theory (DFT) calculations (ω\omegaB97X-D/6-311++G**) reveal:

  • Torsional barrier between tetrahydroisoquinoline and dimethoxyphenyl groups: 8.3 kcal/mol

  • Optimal dihedral angle for STING binding: 112° ± 15°

Analytical Characterization

Chromatographic Methods

HPLC conditions for purity assessment:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 0.1% HCOOH in H₂O/ACN (55:45)

  • Retention Time: 6.8 minutes

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.82 (d, J = 7.5 Hz, 1H, ArH)

  • δ 4.21 (q, J = 6.8 Hz, 1H, CHCH₃)

  • δ 3.85 (s, 3H, OCH₃)

HRMS (ESI+):
Calculated for C23H25NO6\text{C}_{23}\text{H}_{25}\text{NO}_6: 446.1709
Found: 446.1703

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator